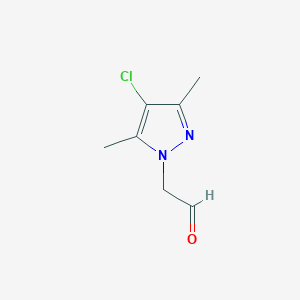

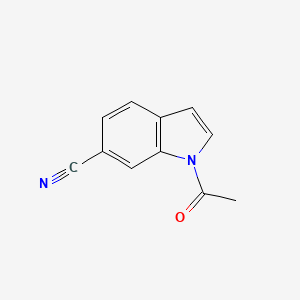

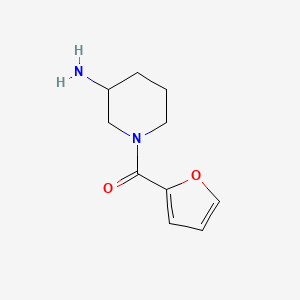

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

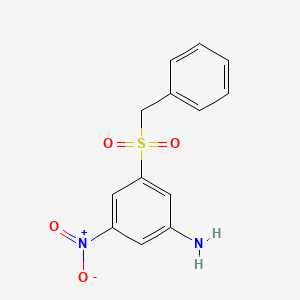

The compound “(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde” is a derivative of 4-Chloro-3,5-dimethyl-1H-pyrazole . The IUPAC name for the parent compound is 4-chloro-3,5-dimethyl-1H-pyrazole . It has a molecular weight of 130.58 .

Molecular Structure Analysis

The molecular structure of the parent compound, 4-Chloro-3,5-dimethyl-1H-pyrazole, consists of a pyrazole ring substituted with chlorine and methyl groups . The InChI code for this compound is 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) .Physical And Chemical Properties Analysis

The parent compound, 4-Chloro-3,5-dimethyl-1H-pyrazole, is a solid at room temperature . The storage temperature is between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique

Polymerization and Material Science

Substituted aldehydes, including haloaldehydes, have been studied for their polymerization properties. These compounds, which have branched hydrocarbon chains, are explored for their potential in creating polymers with unique properties that might have practical applications in the future (Kubisa et al., 1980).

Organic Synthesis and Medicinal Chemistry

Research into three-component cyclocondensation involving aldehydes has highlighted the synthesis of tetrahydrobenzo[b]pyrans, which are crucial in pharmaceuticals and drug-candidate molecules. These heterocyclic scaffolds are synthesized using different organocatalysts, showing the importance of aldehyde derivatives in constructing biologically relevant molecules (Kiyani, 2018).

Astrochemistry

The study of acetaldehyde formation in the interstellar medium (ISM) involves understanding its gas-phase formation routes. This research is significant for astrochemical models, providing insights into the complexity of organic molecule formation in space and the potential for such mechanisms to apply to haloaldehydes (Vazart et al., 2020).

Heterocyclic Chemistry

Pyrazole derivatives, which share a functional similarity with the compound , are extensively used in organic synthesis and possess widespread biological activities. Their synthesis and functionalization are critical in developing new pharmaceuticals and agrochemicals (Dar & Shamsuzzaman, 2015).

Catalysis and Green Chemistry

Studies on isoxazolone derivatives, which are structurally related to pyrazolines, focus on the development of new, environmentally friendly methods for synthesizing heterocycles. This research emphasizes the importance of catalysts in the synthesis of complex molecules, potentially including those related to "(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-acetaldehyde" (Laroum et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds target the parasites causing these diseases, namely Leishmania strains and Plasmodium strains .

Mode of Action

Related compounds have shown to interact with these parasites, leading to their inhibition

Biochemical Pathways

Related compounds have shown to inhibit the growth of leishmania and plasmodium parasites , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of these parasites.

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may inhibit the growth and replication of Leishmania and Plasmodium parasites.

Propriétés

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSPLNUXAFSYOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)